molecular formula C11H13NO3 B13569604 methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate

methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate

Cat. No.: B13569604
M. Wt: 207.23 g/mol
InChI Key: PCPLVTQIVOPDNJ-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a hydroxymethyl group and a carboxylate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an indole derivative with formaldehyde and a suitable esterifying agent. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes are often preferred due to their efficiency and selectivity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Amides or esters.

Scientific Research Applications

Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    Tryptophan: An essential amino acid with an indole ring, used in protein synthesis.

    Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.

Uniqueness

Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl and ester groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)7-4-8(6-13)9-2-3-12-10(9)5-7/h4-5,12-13H,2-3,6H2,1H3

InChI Key

PCPLVTQIVOPDNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2CCNC2=C1)CO

Origin of Product

United States

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